(3-Methylbutyl)bis(2-methylphenyl)arsane

Description

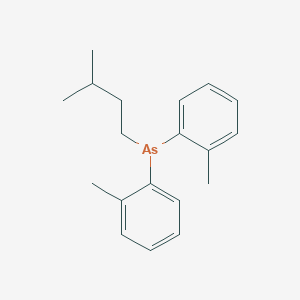

(3-Methylbutyl)bis(2-methylphenyl)arsane is an organoarsenic compound featuring an arsenic (As) center bonded to three distinct substituents: a 3-methylbutyl group (C₅H₁₁) and two 2-methylphenyl (C₆H₄(CH₃)) groups. This structure places it within the broader class of tri-substituted arsanes, which are characterized by their arsenic-based backbone and variable organic substituents. Organoarsenic compounds are less commonly studied than their phosphorus analogs but are of interest in niche applications such as catalysis, materials science, and bioactive agent research.

Properties

CAS No. |

58194-59-5 |

|---|---|

Molecular Formula |

C19H25As |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

3-methylbutyl-bis(2-methylphenyl)arsane |

InChI |

InChI=1S/C19H25As/c1-15(2)13-14-20(18-11-7-5-9-16(18)3)19-12-8-6-10-17(19)4/h5-12,15H,13-14H2,1-4H3 |

InChI Key |

ASLKDUORKCZUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[As](CCC(C)C)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)bis(2-methylphenyl)arsane typically involves the reaction of 3-methylbutyl chloride with bis(2-methylphenyl)arsine in the presence of a base such as sodium or potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation of the arsenic compound. The general reaction scheme is as follows:

3-Methylbutyl chloride+Bis(2-methylphenyl)arsine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)bis(2-methylphenyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

Substitution: The 3-methylbutyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Arsenic oxides and other oxidized derivatives.

Reduction: Reduced arsenic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Methylbutyl)bis(2-methylphenyl)arsane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)bis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

a. Tris(tert-butyldimethylsilyloxy)arsane

- Structure : This compound features an arsenic center bonded to three tert-butyldimethylsilyloxy groups (bulky, silicon-containing substituents).

- Key Differences :

- The target compound has a mixed alkyl-aryl substitution (3-methylbutyl and 2-methylphenyl), whereas Tris(tert-butyldimethylsilyloxy)arsane is fully substituted with oxygen-linked silyl groups.

- The tert-butyldimethylsilyloxy groups likely confer higher steric hindrance and hydrophobicity compared to the target compound’s aromatic and alkyl substituents.

b. Arsenous Acid, Tris(trimethylsilyl) Ester

- Structure : An arsenic triester with trimethylsilyl (TMS) groups.

- Key Differences: Unlike the target compound, this ester lacks alkyl or aryl carbon-arsenic bonds, relying on oxygen-linked silyl substituents.

2.2 Phosphorus-Based Analogs

3-Methylbutyl S-2-Diisopropylaminoethyl Methylphosphonothioate

- Structure: A phosphorus (P)-centered compound with a 3-methylbutyl group, a diisopropylaminoethyl chain, and a methylphosphonothioate moiety.

- Key Differences: Central Atom: Phosphorus (vs. arsenic) alters electronic and reactivity profiles. Phosphonothioates are often associated with pesticidal or neurotoxic activity.

- Molecular Formula: C₁₄H₃₂NO₂PS (explicitly listed in ) .

- Applications: Phosphonothioates are commonly used in agrochemicals or chemical warfare agents, whereas organoarsenic compounds are less explored in these domains.

Data Table: Comparative Overview

*Inferred from structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.